(3-Acetylsulfanyl-4-oxopentyl) acetate
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Overview
Description
“(3-Acetylsulfanyl-4-oxopentyl) acetate” is a chemical compound with the CAS Number: 1081543-63-6 . It has a molecular weight of 218.27 . The IUPAC name for this compound is 3-(acetylthio)-4-oxopentyl acetate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14O4S/c1-6(10)9(14-8(3)12)4-5-13-7(2)11/h9H,4-5H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Structural Studies
- (3-Acetylsulfanyl-4-oxopentyl) acetate serves as an important intermediate in synthesizing vitamin B_1 through a series of reactions including chloration, hydration-esterification, and substitution, with a total yield above 65% (Li Pu-rui, 2003).
- In the synthesis of new compounds, such as 3-acetyl-4‑hydroxy‑2-oxo-2H-chromen-7-yl acetate, this chemical is utilized to investigate structural and electronic properties, contributing to potential biological and pharmacological applications (Milanović et al., 2021).
Biotechnological Applications
- The compound plays a role in the production of poly(beta-hydroxybutyrate) by microorganisms under dynamic substrate supply conditions, such as in wastewater treatment processes (van Aalst-van Leeuwen et al., 1997).
- It is involved in the biosynthesis of (R)-3-hydroxybutyric acid, an important chiral intermediate in the chemical industry, using engineered Escherichia coli and acetate as a carbon source (Fei et al., 2021).
Environmental Science and Technology
- Research shows that the compound can be involved in the process of carbon isotope fractionation by sulfate-reducing bacteria using different pathways for the oxidation of acetate, which is significant in understanding environmental biogeochemical cycles (Goevert & Conrad, 2008).
Chemical and Catalytic Research
- The compound serves as a substrate for enzymes such as acetylcholinesterase, indicating its potential for spectrophoto-metric studies in enzyme research (Steinberg et al., 1972).
- It is used in the study of thermolabile protecting groups for phosphodiesters, contributing to advancements in chemical synthesis methods (Kiuru et al., 2013).
Safety and Hazards
The safety information for “(3-Acetylsulfanyl-4-oxopentyl) acetate” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(3-acetylsulfanyl-4-oxopentyl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4S/c1-6(10)9(14-8(3)12)4-5-13-7(2)11/h9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTBTMJVBJHVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCOC(=O)C)SC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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